molecular formula C10H12N5Na4O11P3 B1143261 Ddatp sodium salt CAS No. 178451-61-1

Ddatp sodium salt

Numéro de catalogue: B1143261
Numéro CAS: 178451-61-1
Poids moléculaire: 563.109543
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dideoxyadenosine triphosphate (ddATP) sodium salt is a modified nucleotide analog critical in molecular biology, particularly in Sanger sequencing. Structurally, ddATP lacks a 3'-hydroxyl (OH) group on its deoxyribose sugar, rendering it a chain-terminating agent during DNA synthesis . This property allows precise determination of DNA sequences by generating fragments of varying lengths. The sodium salt form enhances solubility and stability, making it suitable for enzymatic reactions .

ddATP sodium salt is part of the dideoxynucleoside triphosphate (ddNTP) family, which includes ddCTP, ddGTP, and ddTTP. These compounds are distinguished by their inability to form phosphodiester bonds due to the absence of the 3'-OH group, a feature exploited in sequencing and antiviral therapies .

Propriétés

IUPAC Name

sodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O11P3.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);/q;+1/p-1/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSONWOOBEILFDO-UOERWJHTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5NaO11P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746812
Record name sodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178451-61-1
Record name sodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt involves multiple steps. Initially, adenosine is converted to 2’,3’-dideoxyadenosine through a series of chemical reactions, including selective protection and deprotection of hydroxyl groups, followed by reduction reactions. The final step involves the phosphorylation of 2’,3’-dideoxyadenosine to form the triphosphate derivative. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and pyrophosphate in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The compound is usually produced as a sodium salt to enhance its solubility and stability .

Analyse Des Réactions Chimiques

Types of Reactions

2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt primarily undergoes chain termination reactions in DNA synthesis. It does not participate in typical oxidation, reduction, or substitution reactions due to the absence of reactive hydroxyl groups at the 2’ and 3’ positions.

Common Reagents and Conditions

The compound is used in DNA sequencing reactions, where it acts as a chain terminator. The common reagents include DNA polymerase enzymes, primers, and template DNA. The reaction conditions typically involve a buffered solution with magnesium ions (Mg2+) to facilitate enzyme activity .

Major Products Formed

The major product formed from the reaction involving 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is a terminated DNA strand. This termination occurs at the site where the compound is incorporated, preventing further elongation of the DNA strand .

Applications De Recherche Scientifique

2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is widely used in scientific research, particularly in the field of molecular biology. Its primary application is in DNA sequencing, specifically Sanger sequencing, where it serves as a chain-terminating nucleotide. This allows for the determination of the nucleotide sequence of DNA .

In addition to DNA sequencing, the compound is used in various other applications:

Mécanisme D'action

The mechanism of action of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt involves its incorporation into a growing DNA strand by DNA polymerase. Once incorporated, the absence of the 3’ hydroxyl group prevents the addition of further nucleotides, effectively terminating DNA synthesis. This property is exploited in DNA sequencing and other applications where controlled termination of DNA synthesis is required .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

ddATP vs. dATP Sodium Salt
  • Structural Difference :
    • dATP Sodium Salt : Contains a 3'-OH group on deoxyribose, enabling phosphodiester bond formation and continued DNA elongation.
    • ddATP Sodium Salt : Lacks the 3'-OH group, terminating DNA synthesis upon incorporation .
  • Functional Impact :
    • dATP is a natural substrate for DNA polymerases, while ddATP acts as a competitive inhibitor or terminator depending on the enzyme context .
ddATP vs. Modified ddNTPs (e.g., ddATP-α-S Sodium Salt)
  • ddATP-α-S Sodium Salt : A sulfur-modified variant where one oxygen in the α-phosphate is replaced with sulfur. This modification resists exonuclease digestion, improving utility in SNP detection and allele-specific assays .
  • Application : Unlike standard ddATP, ddATP-α-S is used in primer extension assays to identify single-nucleotide polymorphisms (SNPs) .

Enzymatic Incorporation and Binding Affinity

Kinetic Parameters in Polymerases
Parameter HIV-1 RT (Wild-Type) T7 DNA Polymerase Rat DNA Polymerase β
Kd (μM) dATP: ~7.5; ddATP: ~8 dATP: 10; ddATP: 10 dATP: 2.1; ddATP: 2.0
kpol (s⁻¹) dATP: 35; ddATP: 5 dATP: 120; ddATP: 60 dATP: 0.9; ddATP: 0.8
Catalytic Efficiency (kpol/Kd) dATP: 4.67; ddATP: 0.91 dATP: 12; ddATP: 6 dATP: 0.43; ddATP: 0.40
  • Key Findings: HIV-1 Reverse Transcriptase (RT): ddATP exhibits ~7.4-fold lower catalytic efficiency than dATP due to slower incorporation rates (kpol) despite similar binding affinities (Kd) . T7 DNA Polymerase: ddATP incorporation is 2-fold slower than dATP, reducing its specificity constant . DNA Polymerase β: Both dATP and ddATP show nearly identical binding and incorporation rates, suggesting ddATP is equally effective in terminating synthesis in non-gapped DNA contexts .

Quality and Purity Standards

  • This compound :
    • Purity : ≥98% (HPLC), with ≤1.5% ddNDP contamination .
    • Storage : Requires Mg²⁺ or Mn²⁺ ions for optimal activity in sequencing mixes .
  • dATP Sodium Salt :
    • Purity : Enzymatically synthesized to minimize batch variability, critical for sensitive applications like qPCR .

Activité Biologique

2',3'-Dideoxyadenosine 5'-triphosphate sodium salt (Ddatp sodium salt) is a synthetic nucleotide analog widely utilized in molecular biology, particularly in DNA sequencing and various genetic research applications. This article explores its biological activity, mechanisms, and research findings.

This compound is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, which is crucial for its function as a chain terminator in DNA synthesis. When incorporated into a growing DNA strand by DNA polymerase, the lack of a 3' hydroxyl group prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is fundamental in techniques such as Sanger sequencing, where precise control over DNA elongation is required .

Applications in Research

This compound has several significant applications in molecular biology:

  • DNA Sequencing : Primarily used in Sanger sequencing to determine nucleotide sequences.
  • Polymerase Chain Reaction (PCR) : Employed in specific PCR protocols to study DNA replication and repair mechanisms.
  • Genetic Research : Facilitates studies on genetic mutations by terminating DNA synthesis at designated points.
  • Medical Research : Investigated for its potential in antiviral drug development due to its ability to inhibit viral DNA polymerases .

Comparative Analysis with Similar Compounds

This compound is part of a broader class of dideoxynucleotides, which includes:

Compound NameSpecificity
2',3'-Dideoxycytidine 5'-triphosphate sodium salt (ddCTP)Cytosine
2',3'-Dideoxyguanosine 5'-triphosphate sodium salt (ddGTP)Guanine
2',3'-Dideoxythymidine 5'-triphosphate sodium salt (ddTTP)Thymine

Each compound serves as a chain terminator specific to its corresponding nucleotide base, making this compound essential for studying adenine-rich regions of DNA .

Case Study 1: Sanger Sequencing Efficiency

A study demonstrated that incorporating this compound into Sanger sequencing reactions led to high fidelity in determining sequences with adenine-rich templates. The results indicated that reactions using Ddatp produced clearer and more distinguishable bands on gel electrophoresis compared to reactions without it.

Case Study 2: Antiviral Applications

Research investigating the antiviral properties of this compound showed that it effectively inhibits the replication of certain viruses by targeting their DNA polymerases. In vitro studies revealed a dose-dependent inhibition of viral replication, suggesting potential therapeutic applications in antiviral drug development .

Q & A

Q. What is the role of ddATP sodium salt in Sanger sequencing, and how does its structure enable chain termination?

this compound (2',3'-Dideoxyadenosine-5'-Triphosphate) is a critical chain-terminating nucleotide in Sanger sequencing. Structurally, it lacks a hydroxyl group (-OH) at the 3' position of the deoxyribose sugar, preventing the formation of phosphodiester bonds with subsequent nucleotides. This halts DNA polymerase-mediated elongation, generating truncated fragments for size-based analysis . Methodological Insight : To optimize sequencing results, prepare termination mixes by diluting ddATP to 10 μM in working solutions alongside dNTPs, and validate elongation inhibition using control templates .

Q. How should this compound be stored to maintain stability in enzymatic applications?

Store this compound at -20°C in pH-stable buffers (pH 7–9) to prevent hydrolysis of the triphosphate group. Avoid freeze-thaw cycles by aliquoting working solutions. Stability tests show >90% purity retention under these conditions for up to 12 months .

Q. What purity standards are required for this compound in sensitive applications like qPCR?

Ultra-pure ddATP (≥98% HPLC area%) with minimal contaminants (e.g., ≤1.5% ddADP) is essential for high-fidelity applications. Validate purity via ion-pair HPLC and functional assays (e.g., sequencing reactions with E. coli DNA polymerase) to confirm absence of nuclease contamination .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in chain termination patterns caused by this compound impurities?

Unexpected termination may arise from contaminants like residual dATP or metal ions (e.g., Mn²⁺). To troubleshoot:

  • Step 1 : Reassay purity using HPLC with ion-exchange columns .
  • Step 2 : Test for nuclease activity via gel electrophoresis of control DNA incubated with ddATP .
  • Step 3 : Adjust cation concentrations (Mg²⁺/Co²⁺) in reaction buffers to optimize polymerase fidelity .

Q. What experimental design considerations are critical when optimizing ddATP:dATP ratios for mutagenesis studies?

Balancing ddATP and dATP concentrations determines termination efficiency and mutation rates. For targeted mutagenesis:

  • Design : Use a gradient of ddATP:dATP (e.g., 1:100 to 1:10) in in vitro transcription assays.
  • Validation : Sequence 20+ clones per ratio to quantify mutation frequency and identify non-specific termination sites .

Q. How can this compound be validated for use in novel polymerase systems (e.g., thermostable archaeal polymerases)?

  • Functional Assay : Perform kinetic studies to measure incorporation rates (kₚₒₗ) and dissociation constants (Kₐ) using stopped-flow spectroscopy.
  • Comparative Analysis : Benchmark against established systems (e.g., Taq polymerase) to assess termination efficiency and template specificity .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in ddATP-mediated termination efficiency across replicate experiments?

  • Root Cause Analysis : Check for batch-to-batch variability in ddATP purity (request CoA from suppliers) .
  • Statistical Validation : Apply ANOVA to termination fragment lengths across replicates; outliers may indicate inconsistent storage or contamination .

Q. What methodologies are recommended for quantifying residual sodium ions in ddATP solutions, and how do they impact enzymatic activity?

  • ICP-MS : Quantify sodium levels to ensure they align with formulation specifications (e.g., 10 mM sodium salt). Excess Na⁺ can inhibit polymerase processivity.
  • Mitigation : Dialyze solutions against low-sodium buffers (e.g., Tris-HCl) if interference is observed .

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